Cas no 74684-87-0 (N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine)

N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine 化学的及び物理的性質
名前と識別子
-
- N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine
- 1-(2-diphenylphosphanylphenyl)-N-[2-[(2-diphenylphosphanylphenyl)methylideneamino]ethyl]methanimine
- 1,2-Ethanediamine,N1,N2-bis[[2-(diphenylphosphino)phenyl]methylene]-
- N,N'-BIS [[2-(DIPHENYLPHOSPHINO)PHENYL]METHYLENE]-1,2-ETHANEDIAMINE
- AC1MM4S0
- AK142659
- X6095
- N,N'-Bis[[2-(diphenylphosphino)phenyl]methylene]-1,2-ethanediamine
- 1,2-Ethanediamine, N,N'-bis[[2-(diphenylphosphino)phenyl]methylene]-
- DTXSID30390704
- AM20120654
- A865824
- SCHEMBL10020228
- C40H34N2P2
- (Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-{2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]ethyl}methanimine
- AKOS028108746
- N,N'-BIS[O-(DIPHENYLPHOSPHINO)BENZYLIDENE]ETHYLENEDIAMINE
- (E)-{[2-(DIPHENYLPHOSPHANYL)PHENYL]METHYLIDENE}({2-[(E)-{[2-(DIPHENYLPHOSPHANYL)PHENYL]METHYLIDENE}AMINO]ETHYL})AMINE
- (N1Z,N2E)-N1,N2-bis(2-(diphenylphosphino)benzylidene)ethane-1,2-diamine
- 74684-87-0
- CS-0203262
- N,N-Bis[O-(Diphenylphosphino)Benzylidene]Ethylenediamine
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- MDL: MFCD05863985
- インチ: InChI=1S/C40H34N2P2/c1-5-19-35(20-6-1)43(36-21-7-2-8-22-36)39-27-15-13-17-33(39)31-41-29-30-42-32-34-18-14-16-28-40(34)44(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-28,31-32H,29-30H2/b41-31-,42-32+
- InChIKey: YPYYPCOFIRQIDP-XIZUVVSZSA-N
- ほほえんだ: C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3/C=N\CC/N=C/C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
計算された属性
- せいみつぶんしりょう: 604.22
- どういたいしつりょう: 604.22
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 44
- 回転可能化学結合数: 11
- 複雑さ: 743
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 8.1
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 24.7Ų
じっけんとくせい
- ようかいど: Insuluble (5.5E-7 g/L) (25 ºC),
- PSA: 51.90000
- LogP: 6.74100
N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A435431-5g |
N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine |
74684-87-0 | 98% | 5g |
$146.0 | 2024-04-17 | |
Chemenu | CM185549-1g |
N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine |
74684-87-0 | 95% | 1g |
$*** | 2023-05-29 | |
Chemenu | CM185549-1g |
N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine |
74684-87-0 | 95% | 1g |
$464 | 2021-08-05 | |
eNovation Chemicals LLC | D273625-5g |
N,N'-bis [[2-(diphenylphosphino)phenyl]methylene]-1,2-ethanediamine |
74684-87-0 | 97% | 5g |
$262 | 2024-05-23 | |
Alichem | A019109334-1g |
N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine |
74684-87-0 | 95% | 1g |
$400.00 | 2023-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N857867-5g |
N,N-Bis[O-(Diphenylphosphino)Benzylidene]Ethylenediamine |
74684-87-0 | 98% | 5g |
¥1,038.00 | 2022-09-01 | |
eNovation Chemicals LLC | D273625-5g |
N,N'-bis [[2-(diphenylphosphino)phenyl]methylene]-1,2-ethanediamine |
74684-87-0 | 97% | 5g |
$262 | 2025-02-20 | |
eNovation Chemicals LLC | D273625-5g |
N,N'-bis [[2-(diphenylphosphino)phenyl]methylene]-1,2-ethanediamine |
74684-87-0 | 97% | 5g |
$262 | 2025-02-19 |
N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine 関連文献
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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8. Book reviews
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamineに関する追加情報
Introduction to N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine (CAS No. 74684-87-0)
N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 74684-87-0, features a unique structural framework that combines phosphine and amine functionalities, making it a versatile building block for the synthesis of complex molecules. The presence of multiple reactive sites in its structure allows for diverse chemical modifications, which are highly valuable in the development of novel therapeutic agents.
The molecular structure of N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine consists of a central ethanediamine backbone, each nitrogen atom substituted with a (2-(diphenylphosphino)phenyl)methylene group. This configuration imparts remarkable chelating properties, enabling the compound to form stable complexes with various metal ions. Such metal complexes have been extensively studied for their potential applications in catalysis, material science, and medicine.
In recent years, there has been a surge in research focusing on the applications of phosphine-containing compounds in pharmaceuticals. The diphenylphosphino group in this molecule not only enhances its coordination capabilities but also provides a platform for further functionalization. This has led to its exploration as a precursor in the synthesis of organometallic complexes that exhibit catalytic activity in various organic transformations. For instance, palladium and nickel complexes derived from this compound have shown promise in cross-coupling reactions, which are pivotal in the construction of complex organic molecules.
The amine functionalities at the N1 and N2 positions of N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine offer additional opportunities for chemical manipulation. These groups can be used to link other biomolecules or to introduce specific pharmacophores that enhance drug-like properties. This flexibility has made the compound an attractive candidate for the development of targeted therapies. Researchers have utilized it to create conjugates that combine diagnostic agents with therapeutic molecules, aiming to improve treatment efficacy and reduce side effects.
One of the most intriguing aspects of this compound is its potential application in medicinal chemistry. The ability to form stable metal complexes combined with its reactivity towards various functional groups makes it a valuable scaffold for drug discovery. Recent studies have demonstrated its utility in designing molecules that can selectively target specific biological pathways. For example, complexes formed with transition metals such as ruthenium and osmium have shown anti-cancer properties by interfering with DNA replication and transcription processes.
The synthesis of N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine involves multi-step organic transformations that highlight the compound's synthetic complexity. The process typically requires careful control of reaction conditions to ensure high yields and purity. Advanced synthetic techniques, including transition metal-catalyzed reactions and protective group strategies, are often employed to achieve the desired product. These synthetic challenges underscore the compound's significance as a research tool and a potential lead molecule for drug development.
The growing interest in metal-organic frameworks (MOFs) has also spurred research into phosphine-containing compounds like this one. MOFs are porous materials composed of metal ions or clusters coordinated to organic ligands. The unique structural properties of MOFs make them suitable for applications such as gas storage, separation technologies, and catalysis. The chelating ability of N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine has been exploited to design MOFs with enhanced stability and functionality. These materials have shown potential in adsorbing small molecules and catalyzing reactions under mild conditions.
In conclusion, N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine (CAS No. 74684-87-0) is a multifaceted compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features enable the formation of stable metal complexes and provide numerous opportunities for further chemical modification. The ongoing research into its applications underscores its importance as a versatile tool in drug discovery and material science. As our understanding of its properties continues to grow, we can anticipate even more innovative uses emerging from this remarkable molecule.
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